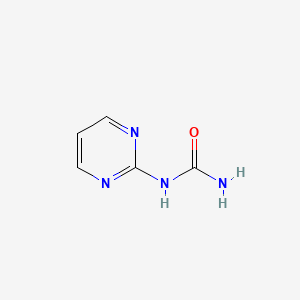

1-(Pyrimidin-2-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNENQQPLJPZMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine and Urea Moieties in Heterocyclic Chemistry

The foundational importance of 1-(Pyrimidin-2-yl)urea in advanced chemical research is rooted in the intrinsic properties of its two core components: the pyrimidine (B1678525) ring and the urea (B33335) functional group.

The pyrimidine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. heteroletters.org This structural motif is of immense biological significance as it forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). bldpharm.comscholarsresearchlibrary.com Its electron-deficient nature, arising from the electronegativity of the nitrogen atoms, makes the pyrimidine ring susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. frontiersin.org This reactivity, combined with the ring's ability to participate in hydrogen bonding and pi-stacking interactions, renders it a "privileged scaffold" in medicinal chemistry. bldpharm.com Pyrimidine derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiontosight.ai

The urea moiety, characterized by a carbonyl group flanked by two amine groups, is another critical pharmacophore. The NH groups of urea are excellent hydrogen bond donors, while the carbonyl oxygen acts as a proficient hydrogen bond acceptor. ontosight.ai This dual capacity allows urea derivatives to form strong and specific interactions with biological targets like enzymes and receptors. evitachem.comrdd.edu.iq The incorporation of a urea linker into a molecular structure can also influence physicochemical properties such as solubility and conformational flexibility, which are crucial for drug design. researchgate.net The combination of the pyrimidine ring and the urea linker in a single molecule, as seen in 1-(Pyrimidin-2-yl)urea, creates a compound with a high potential for diverse chemical interactions and biological relevance.

Overview of Research Trajectories for 1 Pyrimidin 2 Yl Urea and Its Analogues

While dedicated research focused exclusively on the parent compound 1-(Pyrimidin-2-yl)urea is limited, a vast body of work exists exploring its numerous analogues. These research efforts provide significant insight into the potential applications and chemical behavior of this class of compounds. The primary research trajectory has been in the field of medicinal chemistry, where derivatives are synthesized and evaluated for various therapeutic activities.

A common synthetic strategy for producing N-pyrimidinyl ureas involves the reaction of 2-aminopyrimidine (B69317) with a suitable isocyanate or isothiocyanate. organic-chemistry.org For instance, the synthesis of 1-phenyl-3-(pyrimidin-2-yl)urea has been achieved through the reaction of 2-aminopyrimidine with phenyl isocyanate. organic-chemistry.org Similarly, thiourea (B124793) analogues, such as 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, have been prepared from 2-aminopyrimidine and a corresponding acyl isothiocyanate. sigmaaldrich.com

Research into the biological evaluation of these analogues has yielded promising results across several areas:

Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of N-pyrimidinyl urea (B33335) derivatives. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against human chronic myeloid leukemia (CML) cell lines. nih.gov Another study reported that 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide exhibited significant anticancer activity against colon and breast cancer cell lines by inhibiting the PI3Kα enzyme. researchgate.netnih.govbiosynth.com

Antimalarial Activity: Phenylurea substituted 2,4-diamino-pyrimidines have been investigated as potential antimalarial agents, showing good activity against the chloroquine-resistant 3D7 strain of Plasmodium falciparum. evitachem.com

Kinase Inhibition: The N-pyrimidinyl urea scaffold has been identified as a key structure for designing kinase inhibitors, which are crucial in cancer therapy. Novel diaryl urea pyrazolopyrimidine derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. scholarsresearchlibrary.com

The table below summarizes key physicochemical data for 1-(Pyrimidin-2-yl)urea and a closely related thiourea analogue.

| Property | 1-(Pyrimidin-2-yl)urea | 1-(Pyrimidin-2-yl)thiourea |

| CAS Number | 33561-08-9 bldpharm.com | 31437-20-4 |

| Molecular Formula | C₅H₆N₄O | C₅H₆N₄S |

| Molecular Weight | 138.13 g/mol bldpharm.com | 154.19 g/mol |

| Melting Point | Not available | 278 °C |

| Boiling Point | Not available | 343.6 °C |

Scope and Limitations of the Present Research Outline

Strategies for Carbon-Nitrogen Bond Formation in Urea Linkage

The formation of the robust C-N bond of the urea moiety is a cornerstone of these syntheses. Several key strategies have been refined to achieve this transformation with high efficiency and control.

The reaction between an isocyanate and an amine is a fundamental and widely used method for forming urea linkages. In the context of 1-(Pyrimidin-2-yl)urea, this typically involves the reaction of 2-aminopyrimidine (B69317) with an appropriate isocyanate or, conversely, the generation of a pyrimidin-2-yl isocyanate intermediate followed by trapping with an amine.

A direct approach involves the condensation of 2-aminopyrimidine with various isocyanates. For instance, 1-phenyl-3-(pyrimidin-2-yl)urea can be prepared from the reaction of 2-aminopyrimidine with phenyl isocyanate. rdd.edu.iq This method is versatile, allowing for the introduction of a wide range of substituents on the terminal nitrogen of the urea.

A more advanced variation employs N,N-dialkyl-N'-heteroaryl ureas as "masked isocyanates". researchgate.net These stable precursors can generate reactive isocyanate intermediates in situ upon heating, which then react with amines to form unsymmetrical ureas. This avoids the handling of potentially hazardous isocyanate reagents directly. The process has been shown to proceed with high chemoselectivity and without the need for metal catalysts. researchgate.net Microwave-assisted protocols have also been developed to accelerate the synthesis of ureas from in situ generated isocyanates, often derived from alkyl halides via an azide (B81097) intermediate, under a carbon dioxide atmosphere. beilstein-journals.org

Table 1: Examples of Isocyanate-Based Urea Synthesis

| Reactants | Method | Product | Reference |

|---|---|---|---|

| 2-Aminopyrimidine, Phenyl isocyanate | Conventional heating | 1-Phenyl-3-(pyrimidin-2-yl)urea | rdd.edu.iq |

| N,N-dimethyl-N'-(pyridin-2-yl)urea, Aryl/Alkyl amines | Thermal (masked isocyanate) | N-Aryl/Alkyl-N'-(pyridin-2-yl)urea | researchgate.net |

| Benzyl azide, Carbon dioxide, Amine | Microwave-assisted Staudinger-aza-Wittig | N,N'-Disubstituted ureas | beilstein-journals.org |

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for synthesizing isocyanates from amines, which would then be converted to ureas. However, due to its extreme toxicity, modern synthetic chemistry has largely shifted towards the use of safer phosgene equivalents. beilstein-journals.orgrsc.org These reagents mimic the reactivity of phosgene but are typically solids or less volatile liquids with a more favorable safety profile.

Common phosgene substitutes include triphosgene (B27547) (bis(trichloromethyl) carbonate), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.org The reaction involves the activation of an amine (like 2-aminopyrimidine) with the phosgene equivalent, followed by the addition of a second amine to form the urea. These methods are part of a broader trend in green chemistry to replace hazardous reagents with inherently safer alternatives. rsc.org

Transition metal catalysis offers powerful and often milder alternatives for C-N bond formation. While direct palladium-catalyzed coupling to form the urea C-N bond is less common than for amides, palladium catalysis is crucial for functionalizing the pyrimidine core or related precursors. For example, palladium-catalyzed reactions are used extensively in the synthesis of complex pyrimidine derivatives that can later be converted to ureas. researchgate.netresearchgate.net

A notable application is the palladium-catalyzed C-H activation and functionalization of pre-formed urea derivatives. A study demonstrated the palladium-catalyzed ortho-C-H alkylation of 1,1-dimethyl-3-phenylurea with epoxides, proceeding through a strained 6,4-palladacycle intermediate. rsc.org This highlights how transition metal catalysis can be used to elaborate complex urea-containing molecules. Furthermore, copper-catalyzed Chan-Lam coupling provides a method for aryl carbon-heteroatom bond formation, and its scope includes the coupling of boronic acids with ureas. organic-chemistry.org

Oxidative methods represent a modern frontier in C-N bond formation. These reactions often construct the desired bond while changing the oxidation state of a key component, such as a metal catalyst. A significant example is the palladium-catalyzed intramolecular oxidative diamination of alkenes, which can utilize ureas as the nitrogen source. acs.orgnih.gov This process involves a Pd(II)/Pd(IV) catalytic cycle where an aminopalladation step is followed by an oxidative C-N bond-forming event. acs.orgnih.gov While this specific reaction forms cyclic diamines from an existing urea, the mechanistic principles are vital for developing new C-N bond formations.

Other advanced approaches include the electrocatalytic oxidative coupling of carbon monoxide (CO) and ammonia (B1221849) (NH₃) to synthesize urea, demonstrating a pathway that leverages simple, abundant precursors. chemrxiv.orgresearchgate.net

Multi-Component Reactions for Pyrimidine-Urea Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates portions of all starting materials. researchgate.net This strategy is exceptionally powerful for building heterocyclic scaffolds like pyrimidines directly with the urea functionality incorporated.

The quintessential MCR for producing pyrimidine-related structures is the Biginelli reaction, first reported in 1891. wikipedia.org The classic reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov

Modern advancements have greatly expanded the scope and efficiency of the Biginelli reaction. A wide array of Lewis and Brønsted acid catalysts have been employed to improve yields and shorten reaction times, including Yb(OTf)₃, InCl₃, and various iron catalysts. organic-chemistry.orgrsc.org The reaction has been adapted for use with N-substituted ureas, allowing for the synthesis of N1-alkyl- and N1-aryl-substituted DHPMs. thieme-connect.de

Furthermore, the Biginelli reaction has been diversified through four-component variations. A notable example is the one-pot reaction of an amine, diketene, an aldehyde, and urea, which provides a platform for achieving higher structural complexity in the final pyrimidine-urea products. rsc.org These MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netscholarsresearchlibrary.com

Table 2: Catalysts and Variations in the Biginelli Reaction

| Reaction Type | Catalyst/Promoter | Key Feature | Reference |

|---|---|---|---|

| Classic Biginelli | HCl, H₃PO₄ | Brønsted acid catalysis | nih.gov |

| Improved Biginelli | Yb(OTf)₃, InCl₃, FeCl₃ | Lewis acid catalysis, improved yields | organic-chemistry.orgrsc.org |

| N-Substituted Biginelli | Chlorotrimethylsilane | Allows use of N-alkyl/aryl ureas | thieme-connect.de |

| Four-Component Biginelli | p-Toluenesulfonic acid | Increased structural diversification | rsc.org |

Other Cyclocondensation and Annulation Protocols

Beyond traditional methods, several advanced cyclocondensation and annulation strategies have been developed for constructing the core pyrimidine ring, which can then be elaborated to form 1-(pyrimidin-2-yl)urea derivatives. These protocols often feature higher efficiency, novel bond formations, and access to complex substitution patterns.

One notable approach is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgorganic-chemistry.org This method facilitates the synthesis of structurally important pyrimidines through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org The use of a copper catalyst and a mediator like 4-HO-TEMPO enables the direct β-C(sp³)–H functionalization of the ketone. organic-chemistry.orgrsc.org Similarly, [4+2] annulation reactions, for instance between α,β-unsaturated ketoximes and activated nitriles, have been developed for the rapid construction of 2,4,6-trisubstituted pyrimidines. researchgate.net

Multi-component reactions (MCRs) represent another powerful strategy. Productive and eco-friendly [3+2+1] three-component annulations of amidines, ketones, and a one-carbon donor like N,N-dimethylaminoethanol have been reported to form the pyrimidine framework. mdpi.com These reactions are advantageous due to their atom economy and ability to tolerate a wide range of functional groups. mdpi.com

Table 1: Advanced Annulation Protocols for Pyrimidine Synthesis

| Annulation Strategy | Reactants | Catalyst/Mediator | Key Features |

|---|---|---|---|

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Cascade reaction via β-C(sp³)–H functionalization. acs.orgrsc.org |

| [4+2] Annulation | α,β-Unsaturated Ketoximes, Activated Nitriles | Copper-catalyst | Rapid construction of trisubstituted pyrimidines. researchgate.net |

| [4+2] Annulation | Amidines, α,β-Unsaturated Ketoxime Acetates | Iron-catalyst | Suitable for both batch and continuous flow conditions. researchgate.net |

| [3+2+1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | - | Eco-friendly, good functional group tolerance. mdpi.com |

| Oxidative Annulation | Acetophenone-Formamide Conjugates | K₂S₂O₈ | Forms 4-arylpyrimidines. organic-chemistry.orgrsc.org |

Green Chemistry Approaches in 1-(Pyrimidin-2-yl)urea Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for pyrimidine-based compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. researchgate.netrsc.org Key technologies in this area include ultrasound and microwave-assisted synthesis. researchgate.net

Ultrasound irradiation has emerged as a valuable alternative energy source for synthesizing pyrimidines and their fused derivatives. nih.gov Sonochemical methods can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.govsci-hub.se For example, the base-driven heterocyclization of urea or guanidine (B92328) hydrochloride with substrates like diethyl malonate can be accomplished in as little as 30 minutes under ultrasonic irradiation, a drastic reduction from the 5-8 hours required by thermal methods. sci-hub.se

Microwave-assisted synthesis has also revolutionized the production of pyrimidine derivatives. researchgate.netmdpi.com Microwave heating provides rapid and efficient energy transfer, leading to accelerated reaction rates, higher yields, and often cleaner product profiles. mdpi.comresearchgate.net The one-pot, three-component Biginelli reaction to form dihydropyrimidin-2(1H)-ones, a related structural class, is significantly enhanced by microwave irradiation under solvent-free conditions, often using a recyclable catalyst. eurjchem.com

Table 2: Comparison of Conventional vs. Green Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Method (Thermal Heating) | Green Method (Ultrasound/Microwave) |

|---|---|---|

| Reaction Time | Often several hours (e.g., 5-8 hours). sci-hub.se | Drastically reduced (e.g., < 30 minutes). sci-hub.semdpi.com |

| Energy Input | Less efficient, bulk heating. | Efficient, direct molecular heating. researchgate.net |

| Yields | Variable, can be moderate. | Often higher yields. researchgate.netnih.gov |

| Solvent Use | Often requires organic solvents. | Can be performed under solvent-free conditions. eurjchem.comtpu.ru |

| Work-up | Can be complex. | Often simpler and cleaner. eurjchem.com |

Derivatization from 2-Aminopyrimidine Precursors

A common and versatile strategy for synthesizing 1-(pyrimidin-2-yl)urea derivatives involves the derivatization of a pre-formed 2-aminopyrimidine ring. nih.govnih.gov This approach allows for the late-stage introduction of diverse functionalities onto the urea portion of the molecule. The synthesis typically starts with commercially available or readily synthesized 2-aminopyrimidines, which are then reacted with various electrophilic partners. nih.gov For instance, reacting 2-aminopyrimidine with different amines in the presence of a base like triethylamine (B128534) can yield a variety of substituted 2-aminopyrimidine derivatives under solvent-free conditions. nih.gov These can then be converted to the corresponding ureas.

A direct method involves the reaction of 2-aminopyrimidine with an appropriate isocyanate. Alternatively, the reaction can proceed through the in-situ formation of an isocyanate from 2-aminopyrimidine, or by using phosgene equivalents followed by the addition of an amine. mdpi.com

A specific pathway for derivatization involves the initial conversion of a pyrimidine precursor into a pyrimidinylthiosemicarbazide. This intermediate can then be used in subsequent cyclization reactions to build more complex heterocyclic systems. The synthesis of 1-(pyrimidin-2-yl)thiosemicarbazides can be achieved through the reaction of 2-hydrazinopyrimidine (B184050) hydrochlorides with potassium thiocyanate. researchgate.net This reaction provides a key building block for further synthetic transformations. researchgate.net

The pyrimidinylthiosemicarbazides formed are valuable intermediates for constructing fused and linked heterocyclic systems. A classic example is the Hantzsch condensation reaction. researchgate.net 1-(Pyrimidin-2-yl)thiosemicarbazides can undergo condensation with α-haloketones, such as aryl chloromethyl ketones, to produce 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines. researchgate.net This reaction effectively links the pyrimidine ring to a thiazole (B1198619) ring via a hydrazine (B178648) bridge, demonstrating a powerful method for creating complex molecular architectures from simple pyrimidine precursors.

Stereoselective Synthesis and Chiral Analogues

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure chiral analogues of 1-(pyrimidin-2-yl)urea, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. upol.czchiralpedia.com Asymmetric synthesis aims to control the formation of stereocenters in a molecule, yielding a specific enantiomer or diastereomer. chiralpedia.com

Strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or sugars, to build the desired chiral molecule. tcichemicals.com

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com The Evans aldol (B89426) reaction is a well-known example where a chiral oxazolidinone auxiliary is used to control the formation of new stereocenters. tcichemicals.com

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This includes methods like catalytic asymmetric hydrogenation, which can be used to create chiral centers with high stereoselectivity. researchgate.net

While the direct asymmetric synthesis of the parent 1-(pyrimidin-2-yl)urea is less common, these principles are applied to synthesize its chiral derivatives. For example, a highly efficient and stereoselective synthesis of a key chiral diamine intermediate, which could be part of a larger urea-containing structure, was achieved using a catalytic asymmetric hydrogenation with a chiral Ru(II) complex. researchgate.net This highlights the power of modern asymmetric catalysis in accessing specific, optically active analogues that are essential for probing structure-activity relationships in medicinal chemistry. windows.netrsc.org

Advanced Spectroscopic Characterization

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of 1-(Pyrimidin-2-yl)urea. By examining the interactions of the molecule with electromagnetic radiation, detailed information regarding its atomic connectivity, functional groups, and dynamic processes can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the molecular skeleton and the study of dynamic phenomena.

The ¹H and ¹³C NMR spectra of 1-(Pyrimidin-2-yl)urea exhibit characteristic signals corresponding to each unique proton and carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment.

In the ¹H NMR spectrum , the protons of the urea group (-NH-CO-NH₂) are expected to appear as broad signals in the downfield region, typically between 5.0 and 10.0 ppm, with their exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The protons on the pyrimidine ring appear in the aromatic region. The H5 proton, situated between two nitrogen atoms, is anticipated to be a triplet, while the H4 and H6 protons, being equivalent in a time-averaged spectrum, would appear as a doublet.

In the ¹³C NMR spectrum , the carbonyl carbon (C=O) of the urea group is a key diagnostic signal, expected in the range of 150-160 ppm. The carbons of the pyrimidine ring also show distinct signals. C2, being directly attached to the electronegative urea nitrogen and flanked by two ring nitrogens, would be the most deshielded of the ring carbons. C4 and C6 would be equivalent, and C5 would appear at a different chemical shift.

Note: The expected chemical shifts are based on general values for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning these signals by correlating each proton with its directly attached carbon atom.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms through bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), is related to the dihedral angle between coupled nuclei, which is critical for conformational analysis.

For 1-(Pyrimidin-2-yl)urea, the key couplings are between the protons on the pyrimidine ring. The three-bond coupling (³J) between adjacent protons (H4-H5 and H5-H6) is expected to be in the range typical for aromatic systems.

Ureidopyrimidine derivatives are known to exhibit restricted rotation around the C2(pyrimidine)-N(urea) bond. mdpi.com This gives rise to different conformers in solution. At room temperature, the interconversion between these conformers may be rapid on the NMR timescale, resulting in a single set of time-averaged signals. mdpi.com

However, by lowering the temperature, this rotation can be slowed. Dynamic NMR (DNMR) studies, where spectra are recorded at various temperatures, can resolve the individual signals of the coexisting conformers. mdpi.comucl.ac.uk As the temperature is lowered, the broad, averaged signals will decoalesce and sharpen into separate signals for each conformer. From the coalescence temperature and the chemical shift difference between the conformers, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated, providing a quantitative measure of the molecule's conformational stability. ucl.ac.uk This technique is essential for fully characterizing the conformational landscape of 1-(Pyrimidin-2-yl)urea.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers, cm⁻¹), making these methods excellent for functional group identification.

For 1-(Pyrimidin-2-yl)urea, the spectra are dominated by vibrations of the urea and pyrimidine moieties. Key expected bands include N-H stretching, C=O stretching (known as the Amide I band), and N-H bending coupled with C-N stretching (Amide II band). researchgate.nettandfonline.com The pyrimidine ring will also exhibit characteristic C=C and C=N stretching vibrations, as well as ring breathing modes. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 1-(Pyrimidin-2-yl)urea (C₅H₆N₄O), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 139.0614. An experimental HRMS measurement confirming this value is a definitive piece of evidence for the compound's identity.

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic fragmentation pattern is produced that offers structural clues. wikipedia.org The fragmentation of 1-(Pyrimidin-2-yl)urea is expected to involve cleavages at the weakest bonds, primarily within the urea linkage. libretexts.org

A plausible fragmentation pathway involves the initial cleavage of the C-N bond between the pyrimidine ring and the urea group. This can lead to two primary fragment ions: the pyrimidin-2-amine cation or the isocyanic acid-related fragments. Another common pathway for amides and ureas is the loss of isocyanic acid (HNCO). libretexts.orgfiveable.me

Table of Compounds

Detailed Structural Elucidation and Conformational Landscape Analysis

The structure of pyrimidinyl ureas is defined by the interplay of the planar pyrimidine ring and the flexible urea bridge. This interplay governs the compound's crystal packing, hydrogen bonding capabilities, and conformational preferences in different environments.

Solid-State Structural Determination via X-ray Crystallography

Analysis of analogous compounds for which single-crystal X-ray diffraction data is available provides a robust model for the probable solid-state structure of 1-(Pyrimidin-2-yl)urea. For instance, the derivative 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, which shares the core pyrimidin-2-yl-urea/thiourea (B124793) moiety, has been crystallized and extensively studied. iucr.orgresearchgate.net

The crystal structure of the related compound 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea shows that it crystallizes in the monoclinic system with the space group P2₁/n. iucr.orgresearchgate.netnih.gov This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. The unit cell contains four molecules (Z = 4). iucr.orgnih.gov A similar monoclinic or triclinic system would be anticipated for 1-(Pyrimidin-2-yl)urea.

The specific unit cell parameters for this thiourea analogue are detailed in the table below. iucr.orgresearchgate.netnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.6962 (2) Å |

| b | 21.0530 (7) Å |

| c | 8.7901 (3) Å |

| α | 90° |

| β | 95.559 (3)° |

| γ | 90° |

| Volume (V) | 1049.17 (6) ų |

| Molecules per cell (Z) | 4 |

Another related compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, also crystallizes in a monoclinic P21/c space group, further suggesting this as a likely packing arrangement for such derivatives. tandfonline.com

Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonding is the dominant force in the crystal packing of pyrimidinyl ureas. The urea functionality provides multiple hydrogen bond donors (N-H groups) and an acceptor (C=O group), while the pyrimidine ring offers nitrogen atoms as additional acceptor sites.

In the crystal structure of the thiourea analogue, molecules are linked into centrosymmetric dimers by pairs of intermolecular N—H···N hydrogen bonds. iucr.orgnih.gov This creates a characteristic ring motif in the supramolecular structure. These dimers are further connected by weaker C—H···S interactions, building a more complex network. iucr.orgresearchgate.netnih.gov For 1-(Pyrimidin-2-yl)urea, a similar dimeric structure linked by N—H···O hydrogen bonds would be the most probable primary interaction, with the pyrimidine nitrogen likely involved in secondary interactions that extend the network into two or three dimensions. nih.gov

Tautomeric Forms and Crystal Packing

In the solid state, pyrimidinyl ureas exist predominantly in the amino tautomeric form rather than the imino form. researchgate.net The crystal packing of the thiourea analogue, when viewed along a specific axis, reveals how the hydrogen-bonded dimers are arranged. researchgate.net The near-planar pyrimidine ring and the central urea fragment are slightly twisted relative to each other. In the case of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, the dihedral angle between the pyrimidine ring and the thiourea fragment is a mere 5.03 (11)°. iucr.org A similar planarity is expected for 1-(Pyrimidin-2-yl)urea, which facilitates efficient crystal packing through π–π stacking interactions between pyrimidine rings of adjacent molecules. nih.gov

Conformational Isomerism and Energetic Landscapes

The flexibility of 1-(Pyrimidin-2-yl)urea is primarily due to rotation around the C-N bonds of the urea linker. This rotation gives rise to different conformational isomers, the stability of which is dictated by both intramolecular and intermolecular forces.

Intra-molecular Hydrogen Bonding Effects on Conformation

A key feature influencing the conformation of 1-(Pyrimidin-2-yl)urea is the formation of an intramolecular hydrogen bond between one of the urea N-H protons and one of the nitrogen atoms of the pyrimidine ring. nih.gov This interaction creates a stable, pseudo-six-membered ring, often described with an S(6) graph-set notation. iucr.orgresearchgate.net This intramolecular bond significantly restricts the conformational freedom of the molecule, favoring a more planar arrangement. researchgate.net The presence of this bond is a critical prerequisite that must often be broken to allow for intermolecular interactions, for example, during receptor binding. acs.org This resonance-assisted intramolecular hydrogen bond can make a monocyclic structure mimic a more rigid bicyclic template. nih.gov

Rotational Barriers and Dynamic Equilibria

Rotation around the N-C(aryl) and N-C(carbonyl) bonds in the urea moiety leads to a dynamic equilibrium between different conformers. mdpi.comacs.org For pyrid-2-yl ureas, equilibria between (E,Z) and (Z,Z) forms have been studied, with most showing a slight preference for the (E,Z) conformation. acs.org

Computational studies, such as Density Functional Theory (DFT), on related systems have been used to investigate these dynamic processes. tandfonline.comnih.gov The energy barrier for rotation around the N-pyrimidyl bond is influenced by the electronic properties of the system. csic.es The lone pair of electrons on the aniline-type nitrogen can be delocalized into the pyrimidine ring, giving the C-N bond partial double-bond character and increasing the rotational barrier. csic.es Conversely, protonation or strong intermolecular interactions can alter the electronic distribution and lower the rotational barrier, demonstrating a form of electrostatic gating of the molecular motion. rsc.org The equilibrium between conformers can be "trapped" or shifted by external stimuli, a property that opens possibilities for the design of molecular switches. nih.govmdpi.comjyu.fi

Solvent Effects on Conformation

The three-dimensional conformation of 1-(Pyrimidin-2-yl)urea, like many urea derivatives, is not static but exists in a dynamic equilibrium between various spatial arrangements or conformers. The surrounding solvent environment plays a critical role in determining the predominant conformation by influencing the delicate balance of intramolecular and intermolecular forces. While specific experimental studies detailing the conformational landscape of 1-(Pyrimidin-2-yl)urea across a wide range of solvents are not extensively documented in publicly available literature, the behavior of structurally related ureidopyrimidine and pyridyl urea compounds provides significant insight into the principles governing these solvent-induced changes.

The conformational flexibility of 1-(Pyrimidin-2-yl)urea primarily arises from rotation around the single bonds connecting the urea moiety to the pyrimidine ring and within the urea group itself. This can lead to different rotamers, which may be stabilized or destabilized by the solvent. Furthermore, the potential for tautomerism in the ureidopyrimidine system adds another layer of complexity, where the solvent can influence the equilibrium between different tautomeric forms.

General Principles of Solvent Influence:

The interaction between the solute (1-(Pyrimidin-2-yl)urea) and the solvent molecules is the primary driver of conformational changes. Key factors include:

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, can significantly affect conformational equilibria. Polar solvents tend to stabilize more polar conformers or tautomers. For related ureidopyrimidinones, it has been noted that polar solvents can favor a monomeric form by disrupting the dimerization that occurs via hydrogen bonding in less polar environments. researchgate.net

Hydrogen Bonding Capability: Solvents can act as hydrogen bond donors or acceptors. This directly competes with the intramolecular hydrogen bonds that can form within the 1-(Pyrimidin-2-yl)urea molecule, for instance, between a urea N-H group and a nitrogen atom on the pyrimidine ring. Solvents like dimethyl sulfoxide (B87167) (DMSO) are effective at disrupting such intramolecular bonds, which can suppress the interconversion between tautomers or favor a more extended conformation. nih.gov

Solute-Solvent Interactions: Specific interactions, such as the formation of solvation shells, can lock the molecule into a particular conformation. acs.org The ability of a solvent to solvate different parts of the molecule can shift the conformational preference. For instance, solvents that effectively hydrate (B1144303) the peptide backbone have been shown to disfavor certain conformations in peptides, a principle that can be extended to urea derivatives. nih.gov

Conformational Equilibria in Analogous Systems:

Studies on related N-(pyridin-2-yl)ureas using Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated the existence of equilibria between different conformational isomers, such as (E,Z) and (Z,Z) forms, which can be quantified in various solvents. acs.org In deuterated dimethylformamide (DMF-d7), for example, many pyridyl ureas show a slight preference for one conformer over another. acs.org The formation of intramolecular hydrogen bonds is a crucial factor, and the breaking of these bonds is often a prerequisite for complex formation or changes in conformation. acs.orgnih.gov

For more complex ureidopyrimidines, low-temperature NMR studies in solvents like chloroform-d (B32938) (CDCl3) have successfully identified the coexistence of multiple conformers, with their relative ratios being dependent on the molecular structure and temperature. mdpi.com While these systems bear additional substituents, the underlying principle that solvent choice can "freeze out" or shift the equilibrium between different conformers is directly applicable to 1-(Pyrimidin-2-yl)urea.

The table below summarizes the expected influence of different solvent types on the conformational behavior of 1-(Pyrimidin-2-yl)urea, based on findings from related compounds.

| Solvent Type | Example Solvents | Primary Interaction Mechanism | Expected Effect on Conformation of 1-(Pyrimidin-2-yl)urea |

|---|---|---|---|

| Nonpolar | Toluene, Benzene, Hexane | van der Waals forces, minimal interference with intramolecular H-bonds. | Favors compact conformations stabilized by intramolecular hydrogen bonds (e.g., between the urea N-H and a pyrimidine nitrogen). Promotes self-association or dimerization. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Strong dipole-dipole interactions. Acts as H-bond acceptors, disrupting intramolecular H-bonds. | Disrupts intramolecular hydrogen bonds, leading to more extended or "open" conformations. Can favor specific tautomers by stabilizing charge separation. researchgate.netnih.gov |

| Polar Protic | Water, Methanol, Ethanol | Acts as both H-bond donors and acceptors. Strong competition for all H-bonding sites. | Strongly solvates the molecule, disrupting both intramolecular and intermolecular hydrogen bonds. Can significantly shift tautomeric equilibria. |

Reactivity Profiles and Chemical Transformations

Reaction Mechanisms Involving the Pyrimidine (B1678525) Ring

The pyrimidine ring in 1-(Pyrimidin-2-yl)urea is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to electrophilic and nucleophilic attacks. The ureido substituent at the C2 position further modulates this reactivity.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyrimidine ring is generally disfavored due to the ring's low electron density, which is further reduced by protonation in the acidic conditions often required for EAS. However, the outcome of such reactions is highly dependent on the nature of the substituents present on the ring. The ureido group (-NH-CO-NH₂) attached to the C2 position of the pyrimidine ring in 1-(Pyrimidin-2-yl)urea is an activating group. The nitrogen atom directly attached to the ring can donate a lone pair of electrons into the aromatic system through resonance, thereby increasing the electron density of the ring and facilitating electrophilic attack.

This activation is expected to direct incoming electrophiles primarily to the C5 position, which is the most electron-rich position in a 2-substituted pyrimidine. The C4 and C6 positions are significantly more electron-deficient due to the inductive effect of the ring nitrogen atoms. While direct experimental data on the electrophilic substitution of 1-(Pyrimidin-2-yl)urea is limited in the available literature, the behavior of analogous 2-aminopyrimidines supports this predicted regioselectivity. For instance, nitration and halogenation of 2-aminopyrimidines predominantly yield the 5-substituted products.

It is important to note that the reaction conditions must be carefully controlled to avoid protonation of the pyrimidine ring nitrogens, which would strongly deactivate the ring towards electrophilic attack.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. In 1-(Pyrimidin-2-yl)urea, the C2 position is already substituted. Therefore, nucleophilic attack is more likely to occur at the C4 and C6 positions.

A common type of nucleophilic substitution on pyrimidine rings is the displacement of a leaving group. While 1-(Pyrimidin-2-yl)urea itself does not possess a typical leaving group at the C4 or C6 positions, derivatives of this compound bearing, for example, a halogen atom at these positions would be expected to undergo nucleophilic substitution readily.

Furthermore, direct nucleophilic addition to the pyrimidine ring can occur, especially with strong nucleophiles. For instance, the reaction of pyrimidine derivatives with organometallic reagents or carbanions can lead to the formation of addition products, which may subsequently be aromatized. In the context of 1-(Pyrimidin-2-yl)urea, such reactions would likely target the C4 or C6 positions. The urea (B33335) moiety itself can also influence the course of these reactions through its electronic and steric properties.

Urea Moiety Reactivity

The urea functional group in 1-(Pyrimidin-2-yl)urea possesses its own distinct reactivity, which can be exploited for further chemical transformations. These reactions primarily involve the carbonyl carbon and the nitrogen atoms of the urea moiety.

The urea moiety can undergo hydrolysis, typically under acidic or basic conditions, to yield 2-aminopyrimidine (B69317), ammonia (B1221849), and carbon dioxide. The rate of this hydrolysis is dependent on factors such as pH and temperature. In the context of related compounds like sulfonylureas, the cleavage of the sulfonylurea bridge, which is analogous to the C-N bond in the urea moiety, is a known degradation pathway, particularly in acidic conditions researchgate.netusda.gov. This suggests that the urea linkage in 1-(Pyrimidin-2-yl)urea is also susceptible to hydrolytic cleavage. Enzymatic hydrolysis, for example by urease, is also a possibility, although specific studies on 1-(Pyrimidin-2-yl)urea are not widely reported fkit.hrnih.gov.

Transamidation, the exchange of the amino group of the urea with another amine, is another potential reaction. While transamidation of simple ureas is often challenging, it can be facilitated in activated systems. The pyrimidinyl group, being electron-withdrawing, may activate the urea carbonyl towards nucleophilic attack by an external amine, potentially leading to the formation of a new urea derivative. This type of reaction is conceptually similar to the transamidation of N-acyl-glutarimides, where an activated amide bond is cleaved by an amine rsc.org.

The bifunctional nature of the urea moiety, possessing both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, makes it a valuable precursor for the synthesis of fused heterocyclic systems. 1-(Pyrimidin-2-yl)urea can undergo intramolecular or intermolecular cyclization reactions to form a variety of fused pyrimidine derivatives.

One important class of fused heterocycles that can be conceptually derived from 2-substituted pyrimidines are imidazo[1,2-a]pyrimidines. These are typically synthesized by the reaction of 2-aminopyrimidine with α-haloketones nih.gov. While not a direct cyclization of 1-(pyrimidin-2-yl)urea, this highlights the utility of the 2-amino-pyrimidine scaffold, which can be obtained from the hydrolysis of the title compound.

Another relevant fused system is the pyrimido[1,2-a] nih.govnih.govresearchgate.nettriazine ring system. The synthesis of pyrimido[1,2-a] nih.govnih.govresearchgate.nettriazin-6-ones has been reported from the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with orthoesters nih.gov. Although this starts from a guanidine (B92328) derivative rather than a urea, it demonstrates a plausible cyclization strategy where the N-C-N unit of a substituent at the 2-position of a pyrimidine ring reacts with a one-carbon synthon to form a fused six-membered ring. It is conceivable that under appropriate conditions, the urea moiety of 1-(Pyrimidin-2-yl)urea could react with suitable reagents to undergo a similar cyclization.

The following table summarizes potential cyclization reactions:

| Starting Material Analogue | Reagent | Fused Heterocycle |

| 2-Aminopyrimidine | α-Haloketone | Imidazo[1,2-a]pyrimidine |

| (6-Oxo-1,6-dihydropyrimidin-2-yl)guanidine | Triethyl orthoacetate | Pyrimido[1,2-a] nih.govnih.govresearchgate.nettriazin-6-one |

Derivatization Strategies for Enhanced Functionality

The modification of the 1-(Pyrimidin-2-yl)urea scaffold is a key strategy for the development of new compounds with tailored properties, particularly for biological applications. Derivatization can be targeted at either the pyrimidine ring or the urea moiety.

Modification of the urea group is a common approach. For instance, substitution on the terminal nitrogen atom of the urea can be achieved by reacting 2-aminopyrimidine with substituted isocyanates, leading to a diverse range of N'-substituted-N-(pyrimidin-2-yl)ureas. This strategy has been employed in the synthesis of novel compounds with potential antimicrobial or anticancer activities mdpi.com. The nature of the substituent can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are crucial for biological activity nih.gov.

Derivatization of the pyrimidine ring itself can also be accomplished. As discussed in the section on electrophilic aromatic substitution, functional groups can be introduced at the C5 position. These groups can then serve as handles for further transformations. For example, a nitro group introduced at the C5 position can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions.

Furthermore, the urea moiety can be used as a directing group to influence the regioselectivity of reactions on the pyrimidine ring. The ability of the urea to form hydrogen bonds and coordinate to metal catalysts can be exploited to control the outcome of chemical transformations.

The following table provides examples of derivatization strategies:

| Target Site | Reaction Type | Resulting Structure |

| Urea Moiety | Reaction with substituted isocyanates | N'-substituted-N-(pyrimidin-2-yl)ureas |

| Pyrimidine Ring (C5) | Nitration followed by reduction | 5-Amino-1-(pyrimidin-2-yl)urea |

| Pyrimidine Ring (C4/C6) | Nucleophilic substitution of a leaving group | 4/6-Substituted-1-(pyrimidin-2-yl)urea |

Substitution on the Pyrimidine Ring

The pyrimidine ring in 1-(Pyrimidin-2-yl)urea is electron-deficient, which dictates its reactivity towards substitution reactions. Generally, the ring is resistant to electrophilic aromatic substitution. Instead, nucleophilic substitution and metal-catalyzed cross-coupling reactions are the predominant methods for its functionalization, typically requiring a pre-functionalized ring with a suitable leaving group, such as a halogen.

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a halogen atom, most commonly chlorine, at the C4 or C6 positions of the pyrimidine ring. While direct substitution on the unsubstituted 1-(Pyrimidin-2-yl)urea is not typical, derivatives bearing a leaving group are versatile precursors. For instance, in related 2,4-disubstituted pyrimidines, a chloro group at the C4 position is readily displaced by various nucleophiles. Studies on compounds like N-(2-chloropyrimidin-4-yl)amines demonstrate that the C4-chloro substituent can be replaced by anilines in the presence of a base to afford 2,4-diaminopyrimidine derivatives nih.gov. Similarly, treatment of 4-chloro-2-methylthiopyrimidine derivatives with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding substitution products rsc.org. This reactivity pattern is applicable to the 2-ureido scaffold, allowing for the introduction of a wide range of amino, alkoxy, and thioether groups at the C4 position.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the C-C and C-N bond formation on the pyrimidine ring. Reactions such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig couplings have been successfully applied to pyrimidine derivatives. For example, pyrimidin-2-yl tosylates can undergo Hiyama cross-coupling with organosilanes in the presence of a palladium catalyst to yield C2-aryl or C2-alkenyl pyrimidines semanticscholar.org. Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidines with various aromatic boronic acids, catalyzed by palladium complexes, has also been reported to produce 6-aryl derivatives in moderate yields researchgate.net. These methods are instrumental in introducing aryl and heteroaryl moieties, significantly expanding the structural diversity of pyrimidinylurea derivatives.

| Reaction Type | Position | Reagents & Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4/C6 | Starting Material: 4-Chloro-2-ureidopyrimidine derivative Nucleophile (e.g., R-NH2, R-OH, R-SH), Base (e.g., NaHCO3, Et3N), Solvent (e.g., EtOH, DMF) | 4-Amino/Alkoxy/Thio-2-ureidopyrimidine | Substitution of a 4-chloro group by anilines to give diamino-pyrimidine derivatives. nih.gov |

| Suzuki-Miyaura Cross-Coupling | C2/C4/C6 | Starting Material: Halo- or Tosyl-pyrimidinylurea Aryl/Vinylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Cs2CO3), Solvent (e.g., Dioxane/H2O) | Aryl/Vinyl-pyrimidinylurea | Coupling of 4-chloro-6-substituted pyrimidines with arylboronic acids. researchgate.net |

| Hiyama Cross-Coupling | C2 | Starting Material: Pyrimidin-2-yl tosylate Organosilane (e.g., Ar-Si(OMe)3), Pd catalyst (e.g., PdCl2/PCy3), Fluoride source (e.g., TBAF), Solvent (e.g., Dioxane) | 2-Aryl/Vinyl-pyrimidine | Coupling of pyrimidin-2-yl tosylates with trimethoxy(phenyl)silane. semanticscholar.org |

| Buchwald-Hartwig Cross-Coupling | C4 | Starting Material: 4-Chloro-pyrimidinylurea derivative Amine (R-NH2), Pd catalyst, Ligand, Base | 4-Amino-pyrimidinylurea | Synthesis of C4 N-aryl substituted pyridopyrimidines from a triflate precursor. nih.gov |

Modifications of the Urea Nitrogen Atoms

The urea moiety of 1-(Pyrimidin-2-yl)urea contains two nitrogen atoms with distinct reactivity. The terminal -NH₂ group is generally more nucleophilic and sterically accessible than the N1 nitrogen atom attached to the pyrimidine ring. This difference allows for selective modifications.

N-Alkylation: The alkylation of the urea nitrogens can be achieved under various conditions. While the direct alkylation of ureas with alkyl halides can sometimes lead to O-alkylation, forming isoureas, specific conditions have been developed for N-alkylation. The use of a solid base in conjunction with a phase transfer catalyst can facilitate the N-alkylation of ureas google.com. Another approach involves the iridium-catalyzed N-alkylation of urea using alcohols as alkylating agents uno.edu. For 1-(Pyrimidin-2-yl)urea, alkylation is expected to occur preferentially at the terminal nitrogen (N'). This leads to the formation of N'-(pyrimidin-2-yl)-N-alkylureas or N,N-dialkyl-N'-(pyrimidin-2-yl)ureas, depending on the stoichiometry and reaction conditions.

N-Acylation: Acylation of the urea moiety typically occurs at the more nucleophilic terminal nitrogen. This reaction can be carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting N-acylureas are important intermediates in organic synthesis and are present in many biologically active molecules nih.govresearchgate.netreading.ac.uk. The synthesis of N-acyl-N'-(pyrimidin-2-yl)ureas can also be achieved through multi-step procedures, for example, by reacting a suitable amine with an N-(phenoxycarbonyl)benzamide intermediate nih.gov.

Reaction with Isocyanates: The terminal amino group of 1-(Pyrimidin-2-yl)urea can react with isocyanates to form biuret derivatives. This reaction involves the nucleophilic attack of the urea's -NH₂ group on the electrophilic carbonyl carbon of the isocyanate. This transformation is a common method for chain extension and the introduction of additional substituted urea functionalities into the molecule, which is a widely used strategy in the design of kinase inhibitors and other therapeutic agents mdpi.com.

| Modification Type | Target Nitrogen | Typical Reagents & Conditions | Product Structure | Reference Example |

|---|---|---|---|---|

| N'-Alkylation | Terminal NH2 | Alkyl halide, Solid base (e.g., KOH), Phase transfer catalyst; or Alcohol, Iridium catalyst | N'-Alkyl-1-(pyrimidin-2-yl)urea | General process for N-alkylation of ureas using alkyl halides and a phase transfer catalyst. google.com |

| N'-Acylation | Terminal NH2 | Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et3N) | N'-Acyl-1-(pyrimidin-2-yl)urea | General synthesis of N-acylureas via reaction of acyl carbamates with amines. reading.ac.uk |

| Reaction with Isocyanates | Terminal NH2 | Isocyanate (R-NCO), Solvent (e.g., DCM, THF) | 1-Substituted-3-(pyrimidin-2-ylcarbamoyl)urea (a biuret derivative) | General procedure for converting amines to ureas using isocyanates. mdpi.com |

Introduction of Pendant Functional Groups

The introduction of pendant functional groups onto the 1-(Pyrimidin-2-yl)urea scaffold is a key strategy for modulating its physicochemical and biological properties. These functional groups can be introduced onto either the pyrimidine ring or the urea moiety through the reactions described previously.

Functionalization of the pyrimidine ring is often achieved by starting with a substituted 2-aminopyrimidine. For example, a 2-aminopyrimidine bearing a substituent at the C4, C5, or C6 position can be reacted with an isocyanate or a phosgene (B1210022) equivalent to construct the urea side chain. This approach has been used to synthesize a variety of pyrimidinylurea derivatives with pendant groups for biological screening nih.gov.

Alternatively, a pre-formed 2-ureidopyrimidine bearing a reactive handle, such as a chloro or bromo substituent, can serve as a platform for further diversification. As detailed in section 5.3.1, nucleophilic substitution and palladium-catalyzed cross-coupling reactions on such intermediates are highly effective for introducing a wide array of functional groups. For instance, the reaction of a 4-chloro-2-ureidopyrimidine with various amines under microwave irradiation provides a rapid route to a library of N-substituted 4-amino-2-ureidopyrimidine derivatives nih.gov. The Suzuki cross-coupling reaction has been employed to introduce diverse aryl groups at the C6 position of the pyrimidine ring in 2,4-diaminopyrimidine derivatives, a strategy that is equally applicable to the 2-ureido series researchgate.net.

Functionalization can also be directed at the terminal nitrogen of the urea group. Synthesizing N'-substituted ureas is commonly achieved by reacting 2-aminopyrimidine with a desired substituted isocyanate. This method allows for the direct incorporation of a wide range of alkyl and aryl groups, which may themselves contain additional functional moieties. This is a prevalent strategy in drug discovery, for example, in the development of pyrazole-urea derivatives where various substituted phenylisocyanates are reacted with an amino-pyrazole core mdpi.com. A similar approach is readily applicable to the synthesis of N'-substituted-N-(pyrimidin-2-yl)ureas.

| Position of Functionalization | Synthetic Strategy | Pendant Group Introduced | Example Reaction |

|---|---|---|---|

| C4-Position of Pyrimidine | Nucleophilic substitution of a 4-chloro precursor | Amino, Aryloxy, Arylthio | Reaction of 4-chloro-pyridopyrimidine with various amines. nih.gov |

| C6-Position of Pyrimidine | Suzuki cross-coupling of a 6-chloro precursor | Aryl, Heteroaryl | Pd-catalyzed coupling of 6-chloro-2,4-diaminopyrimidines with arylboronic acids. researchgate.net |

| N'-Position of Urea | Reaction of 2-aminopyrimidine with a substituted isocyanate | Alkyl, Aryl, Benzyl | Synthesis of N-aryl-N'-arylmethylurea derivatives by reacting an amine with a substituted isocyanate. mdpi.com |

| N'-Position of Urea | Alkylation of 1-(pyrimidin-2-yl)urea | Alkyl, Benzyl | Iridium-catalyzed N-alkylation of urea with benzyl alcohols. uno.edu |

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles of 1-(Pyrimidin-2-yl)urea

The design of 1-(Pyrimidin-2-yl)urea as a ligand is predicated on the strategic placement of its donor atoms, which allows for various coordination behaviors. The interplay between the pyrimidine (B1678525) and urea (B33335) moieties governs its denticity, chelation modes, and preferences for specific donor atoms.

Denticity and Chelation Modes

1-(Pyrimidin-2-yl)urea can exhibit different denticities depending on the reaction conditions and the nature of the metal ion. It can act as a monodentate ligand, coordinating through either a nitrogen atom of the pyrimidine ring or the oxygen atom of the urea group. More significantly, it has the potential to act as a bidentate chelating ligand. In this mode, it can form a stable five- or six-membered ring with a metal center by coordinating through one of the pyrimidine nitrogen atoms and the carbonyl oxygen of the urea moiety. This chelation is a key factor in the formation of stable metal complexes. Furthermore, bridging coordination modes are also possible, where the ligand links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Donor Atom Preferences (N, O)

The primary donor atoms in 1-(Pyrimidin-2-yl)urea are the nitrogen atoms of the pyrimidine ring and the oxygen atom of the urea's carbonyl group. The exocyclic nitrogen atoms of the urea group are generally less basic and therefore less likely to coordinate to metal ions. The preference for N- or O-coordination is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions, such as Fe(III), tend to prefer coordination with the hard oxygen donor of the carbonyl group. In contrast, borderline metal ions like Co(II), Ni(II), Cu(II), and Zn(II) can coordinate to either the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen, and often form chelate rings involving both.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(Pyrimidin-2-yl)urea can be achieved through various standard techniques, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic methods to elucidate their structure and bonding.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III), Zn(II))

Complexes of 1-(Pyrimidin-2-yl)urea with several first-row transition metals have been investigated. The general approach to synthesis involves dissolving the ligand and the corresponding metal salt (e.g., chloride, nitrate, or perchlorate) in a solvent like ethanol or methanol, followed by heating or stirring at room temperature. The resulting solid complexes can then be isolated by filtration.

For instance, the reaction of 1-(Pyrimidin-2-yl)urea with cobalt(II) salts can yield complexes where the Co(II) ion is in a tetrahedral or octahedral coordination environment, often exhibiting characteristic colors. Similarly, nickel(II) complexes are expected to be octahedral, displaying typical green or blue colors. Copper(II) complexes with analogous pyridyl urea ligands have been shown to adopt square planar or distorted octahedral geometries. bohrium.commdpi.comresearchgate.net Iron(III) is anticipated to form stable complexes, likely with O-coordination from the urea moiety. Zinc(II), being a d10 ion, forms colorless, diamagnetic complexes, typically with a tetrahedral or octahedral geometry, which are amenable to characterization by NMR spectroscopy.

Table 1: Examples of Synthesized Transition Metal Complexes with Urea-based Ligands and Their Expected Geometries with 1-(Pyrimidin-2-yl)urea

| Metal Ion | Example of a Urea-based Complex | Expected Geometry with 1-(Pyrimidin-2-yl)urea |

| Co(II) | [Co(urea)6]I2 nih.gov | Octahedral or Tetrahedral |

| Ni(II) | Ni(BZIMU)2(CH3CH2OH)22 nih.gov | Octahedral |

| Cu(II) | [Cu(2-pyridyl urea)2Cl]Cl bohrium.commdpi.com | Distorted Octahedral or Square Planar |

| Fe(III) | [Fe(urea)6]PO4 jocpr.com | Octahedral |

| Zn(II) | Zn(BZIMU)2(H2O)2 nih.gov | Tetrahedral or Octahedral |

Note: BZIMU = 2-benzimidazolyl-urea

Spectroscopic Signatures of Coordination (e.g., IR, Electronic Spectra, NMR)

Spectroscopic techniques are crucial for confirming the coordination of 1-(Pyrimidin-2-yl)urea to a metal ion and for determining the coordination mode.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the C=O and N-H stretching vibrations of the urea group, as well as vibrations associated with the pyrimidine ring. Upon coordination to a metal ion through the carbonyl oxygen, a significant shift of the ν(C=O) band to a lower frequency (typically by 20-50 cm-1) is observed. jocpr.com This shift is a strong indication of O-coordination. If coordination occurs through the pyrimidine nitrogen, changes in the ring vibration bands will be evident. The N-H stretching frequencies may also be affected by coordination and hydrogen bonding within the complex.

Table 2: Typical IR Spectral Changes Upon Coordination of Urea-type Ligands

| Vibrational Mode | Free Ligand (cm-1) | Coordinated Ligand (cm-1) | Interpretation |

| ν(C=O) | ~1680 | ~1630-1660 | Shift to lower frequency indicates O-coordination |

| ν(C=N) of pyrimidine | ~1570 | Shifted | Indicates N-coordination |

| ν(N-H) | ~3400, ~3300 | Shifted | Changes due to coordination and H-bonding |

Electronic Spectra (UV-Vis): The electronic spectra of the transition metal complexes provide information about the d-d electronic transitions, which are indicative of the coordination geometry and the ligand field strength. For example, octahedral Co(II) complexes typically show absorption bands in the visible region corresponding to transitions from the 4T1g(F) ground state. Octahedral Ni(II) complexes usually exhibit three spin-allowed transitions. The position and intensity of these bands can be used to calculate ligand field parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are particularly useful for characterizing the complexes of diamagnetic metal ions like Zn(II). Upon coordination, the chemical shifts of the protons and carbon atoms of the ligand are expected to change. The protons on the pyrimidine ring and the N-H protons of the urea moiety are sensitive to the coordination environment. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide structural information.

Applications in Supramolecular Chemistry

The ability of the urea group to form strong and directional hydrogen bonds makes 1-(Pyrimidin-2-yl)urea an excellent building block for the construction of supramolecular architectures. The N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen and the pyrimidine nitrogen atoms can act as hydrogen bond acceptors.

This dual functionality allows for the self-assembly of the ligand itself into one-, two-, or three-dimensional networks through intermolecular hydrogen bonding. When coordinated to metal centers, the remaining non-coordinated hydrogen bonding sites can direct the assembly of the metal complexes into higher-order structures. This can lead to the formation of metallosupramolecular chains, layers, or frameworks. The specific architecture of these assemblies can be influenced by the choice of the metal ion, the counter-anion, and the presence of solvent molecules, which can all participate in the hydrogen-bonding network. The resulting supramolecular structures can have potential applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials.

Self-Assembly via Coordination Bonds

The self-assembly of metal-ligand systems into complex architectures is a cornerstone of supramolecular chemistry. For 1-(Pyrimidin-2-yl)urea, self-assembly would be dictated by the coordination preferences of the chosen metal ion and the geometry of the ligand. In analogous systems, such as those involving N,N'-bis(2-pyridyl)urea, metal ions like Co(II), Ni(II), and Cu(II) form discrete complexes where the ligand coordinates in a chelate fashion through the pyridyl nitrogen and the urea oxygen.

For 1-(Pyrimidin-2-yl)urea, a similar N,O-chelation is theoretically possible, involving one of the pyrimidine nitrogens and the urea oxygen. Additionally, the second pyrimidine nitrogen remains available to act as a bridging site, potentially connecting multiple metal centers. This dual-coordination capability is a prerequisite for the formation of extended supramolecular structures.

Formation of Polymeric or Discrete Metallosupramolecular Structures

Depending on the reaction conditions and the nature of the metal ion, ligands with multiple binding sites can form either discrete, closed structures (like molecular cages or macrocycles) or extended, open structures (coordination polymers).

Discrete Structures: If 1-(Pyrimidin-2-yl)urea acts as a chelating ligand binding to a single metal center, and the metal's coordination sphere is completed by other non-bridging ligands, the formation of discrete mononuclear or dinuclear complexes is expected. Research on related 2-pyridyl urea derivatives has shown the formation of such discrete motifs with copper(II), resulting in structures with the general formula [Cu(L)₂Cl]⁺ or [Cu(L)₂Cl₂].

Polymeric Structures: The presence of a secondary, non-chelating nitrogen atom on the pyrimidine ring provides a pathway to polymeric structures. This nitrogen could bridge to an adjacent metal center, leading to the formation of 1D, 2D, or 3D coordination polymers. While this is a common feature for ligands containing pyrimidine or pyrazine rings, specific examples employing 1-(Pyrimidin-2-yl)urea as the linker have not been documented in the available literature. For instance, the related ligand N-allyl-N′-pyrimidin-2-ylthiourea, a thiourea (B124793) analog, demonstrates coordination through a pyrimidine-N and the thione-S atom to form square-planar complexes with Pd(II) and Pt(II), but does not form extended polymers in the reported examples. researchgate.net

Table 1: Potential Coordination Modes of 1-(Pyrimidin-2-yl)urea

| Coordination Mode | Potential Donor Atoms Involved | Resulting Structure Type |

|---|---|---|

| Monodentate | Pyrimidine Nitrogen or Urea Oxygen | Discrete Complex |

| Bidentate Chelating | Pyrimidine Nitrogen and Urea Oxygen | Discrete Complex |

| Bidentate Bridging | Two Pyrimidine Nitrogens (inter-molecular) | Polymeric Structure |

This table is based on theoretical possibilities derived from the ligand's structure, as specific experimental data is not available.

Exploration of Biological Activities: Mechanistic and in Vitro Perspectives

In Vitro Biological Activity Screening

The versatility of the 1-(pyrimidin-2-yl)urea scaffold is evident from its broad screening across various in vitro assays, which have unveiled its potential as a modulator of enzymes, cellular proliferation, and microbial growth.

Enzyme Inhibition Studies (e.g., Kinases, Urease)

Derivatives of pyrimidinyl urea (B33335) have demonstrated notable inhibitory effects against several classes of enzymes, particularly kinases, which are crucial regulators of cellular signaling pathways.

Kinase Inhibition: Several studies have identified pyridine- and pyrimidine-urea derivatives as potent kinase inhibitors. For instance, certain pyridine-urea compounds exhibit modest to potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. mdpi.com Similarly, novel pyridin-2-yl urea derivatives have been developed as highly potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov In one study, the most potent compound achieved an IC50 value of 1.55 ± 0.27 nM against ASK1. nih.gov

Furthermore, derivatives incorporating a thieno[3,2-d]pyrimidine (B1254671) backbone linked to a urea moiety have shown significant inhibitory activity against Phosphatidylinositol-3-kinase α (PI3Kα), another enzyme central to cell growth and proliferation. researchgate.net A sorafenib (B1663141) analogue featuring a thieno[2,3-d]pyrimidine (B153573) based urea structure was found to inhibit VEGFR-2 tyrosine kinase activity by 65%, highlighting the scaffold's potential in targeting cancer-related pathways. tandfonline.com

Table 1: Kinase Inhibition by Pyrimidin-2-yl Urea Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM mdpi.com |

| Pyridine-urea derivative (8b) | VEGFR-2 | 5.0 ± 1.91 μM mdpi.com |

| Pyridin-2-yl urea derivative (Compound 2) | ASK1 | 1.55 ± 0.27 nM nih.gov |

| Thieno[3,2-d]pyrimidine-thiourea derivative (7f) | PI3Kα | 1.26 µM researchgate.net |

| Thieno[2,3-d]pyrimidine based urea derivative (KM6) | VEGFR-2 | 65% inhibition tandfonline.com |

Urease Inhibition: The urea component of the scaffold suggests a potential for interaction with urease, an enzyme implicated in pathologies associated with organisms like Helicobacter pylori. Studies on related spiro-pyrimidinone-barbituric acid derivatives, synthesized using urea as a starting material, have confirmed urease inhibitory activity against Jack bean urease. researchgate.net

Receptor Binding Assays (e.g., targeted protein interactions)

While classical receptor binding assays are not extensively reported, computational docking studies provide valuable insights into the targeted protein interactions of this scaffold. These in silico analyses predict the binding modes of pyrimidinyl urea derivatives within the active sites of their target enzymes. For example, molecular docking has been used to elucidate the binding interactions of novel inhibitors with ASK1 kinase, discriminating between possible binding modes. nih.govnih.gov

In the context of antimalarial research, the predicted binding mode of urea-substituted 2,4-diamino-pyrimidines with Plasmodium berghei Calcium-Dependent Protein Kinase 1 (CDPK1) was determined. These studies suggested that the urea group forms critical hydrogen bond interactions with acidic residues, such as Glu151 or Glu154, near the entrance of the ATP binding site. nih.gov Similarly, docking analyses of spiro-pyrimidinone compounds with urease showed that a carbonyl group often coordinates with the nickel atoms in the active site, while other parts of the molecule form hydrogen bonds with key residues. researchgate.net

Cell-Based Assays (e.g., antiproliferative effects on cancer cell lines, apoptosis induction in vitro)

A significant body of research has focused on the antiproliferative effects of pyrimidinyl urea derivatives against a wide array of human cancer cell lines. These compounds have demonstrated potent cytotoxic and growth-inhibitory activities.

Novel series of ureas containing a pyrimidinyl group have shown potential cytotoxicity against several human cancer cell lines. nih.gov Specifically, pyridine-urea derivatives were effective against the MCF-7 breast cancer cell line, with some compounds showing IC50 values as low as 0.11 µM. mdpi.com Other designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives displayed significant antiproliferative effects on A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. nih.gov The antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives was screened against the full NCI-60 panel of human cancer cell lines, with some compounds showing broad-spectrum activity. nih.govresearchgate.net

In addition to growth inhibition, some derivatives have been shown to induce apoptosis. For example, Cu(II) complexes synthesized with 2-pyridyl urea-based ligands were investigated for their antiproliferative mechanism, with studies confirming apoptosis induction in treated cancer cells. mdpi.comnih.gov

Table 2: Antiproliferative Activity of Pyrimidin-2-yl Urea Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50 or % Inhibition) |

|---|---|---|

| Pyridine-urea (8e) | MCF-7 (Breast) | 0.11 µM (at 72h) mdpi.com |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u) | A549 (Lung) | 2.39 ± 0.10 μM nih.gov |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u) | HCT-116 (Colon) | 3.90 ± 0.33 μM nih.gov |

| Thieno[3,2-d]pyrimidine-thiourea (7f) | HT-29 (Colon) | 2.18 µM researchgate.net |

| Thieno[3,2-d]pyrimidine-thiourea (7f) | MCF-7 (Breast) | 4.25 µM researchgate.net |

| Cu(U11)2Cl2 (Cu(II) complex with 2-pyridyl urea) | NCI-H1975 (Lung) | 33.4 ± 3.8 μM nih.gov |

Antimicrobial Activity (in vitro against bacterial/fungal strains)

The pyrimidinyl urea scaffold has also been explored for its antimicrobial properties. A library of 1-(1H-benzo[d]azole-2-yl)-3-(4,6-diarylpyrimidin-2-yl)urea derivatives was synthesized and evaluated for antimicrobial activity. researchgate.net Compounds featuring benzothiazolyl and benzimidazolyl moieties with chloro and nitro substituents were found to have prominent antibacterial activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net The same study showed that nitro-substituted derivatives also displayed significant antifungal activity against Aspergillus niger. researchgate.net

Broader studies on urea derivatives have demonstrated activity against a range of microbes, including Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov Additionally, related heterocyclic compounds like tetrahydropyrimidines, synthesized via the Biginelli reaction using urea, have shown antibacterial effects against S. aureus, P. aeruginosa, and E. coli. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of pyrimidinyl urea derivatives and their biological activity is crucial for designing more potent and selective compounds.

Influence of Substituents on Activity Profiles

SAR studies have revealed several key insights into how modifications to the core scaffold affect biological outcomes:

Impact of Linkers: For antitumor activity, the introduction of a sulfide (B99878) bridge between the phenyl and pyrimidinyl rings was found to be critical for the biological activity of certain urea derivatives. nih.gov

Aromatic Substituents: The electronic and steric properties of substituents on terminal phenyl rings significantly influence antiproliferative activity. nih.gov For a series of 2,4-diamino-pyrimidine antimalarials, it was found that 3-substituted-ureas on an aniline (B41778) ring conferred better activity and selectivity than the corresponding 4-substituted ureas. nih.gov In contrast, for urea diamides with CNS depressant activity, 4-substituted derivatives were more active than 2-substituted ones, a difference attributed to reduced steric hindrance with para-substitution. itmedicalteam.pl

Physicochemical Properties: In the development of antimalarial compounds, lipophilicity was identified as a key driver of improved activity. nih.gov This highlights the importance of balancing potency with physicochemical properties to ensure favorable drug-like characteristics.

These investigations underscore the chemical tractability of the 1-(pyrimidin-2-yl)urea scaffold, allowing for fine-tuning of its biological profile through systematic structural modifications.